molecular formula C28H34O13 B13407284 Podorhizol |A-D-Glucopyranoside

Podorhizol |A-D-Glucopyranoside

Cat. No.: B13407284
M. Wt: 578.6 g/mol
InChI Key: IETDTZKBVWFSKR-JYSHVJSBSA-N
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Description

Podorhizol A-D-Glucopyranoside is a naturally occurring compound found in various plants. It belongs to the class of glycosides, which are molecules where a sugar is bound to a non-carbohydrate moiety. This compound is known for its potential biological activities and has been the subject of various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Podorhizol A-D-Glucopyranoside typically involves the glycosylation of podorhizol with a glucopyranoside donor. The reaction is usually catalyzed by enzymes such as β-glucosidase or chemical catalysts under specific conditions. For example, the use of p-nitrophenyl α-D-glucopyranoside as a substrate in the presence of α-glucosidase can yield the desired glucoside .

Industrial Production Methods

Industrial production of Podorhizol A-D-Glucopyranoside may involve biotechnological approaches, including the use of engineered enzymes in organic solvents or ionic liquids. These methods can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Podorhizol A-D-Glucopyranoside undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: The hydroxyl groups in the glucopyranoside moiety can undergo substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Acetyl chloride and benzoyl chloride are often used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of Podorhizol A-D-Glucopyranoside, such as acetylated or benzoylated glucosides .

Scientific Research Applications

Podorhizol A-D-Glucopyranoside has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Podorhizol A-D-Glucopyranoside primarily involves the inhibition of α-glucosidase, an enzyme responsible for breaking down carbohydrates into glucose. By inhibiting this enzyme, the compound can help regulate blood sugar levels, making it beneficial for managing diabetes .

Comparison with Similar Compounds

Podorhizol A-D-Glucopyranoside can be compared with other glycosides such as:

Podorhizol A-D-Glucopyranoside stands out due to its unique combination of biological activities and potential therapeutic applications.

Properties

Molecular Formula

C28H34O13

Molecular Weight

578.6 g/mol

IUPAC Name

(3S,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(S)-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one

InChI

InChI=1S/C28H34O13/c1-34-18-8-14(9-19(35-2)26(18)36-3)25(41-28-24(32)23(31)22(30)20(10-29)40-28)21-15(11-37-27(21)33)6-13-4-5-16-17(7-13)39-12-38-16/h4-5,7-9,15,20-25,28-32H,6,10-12H2,1-3H3/t15-,20+,21-,22-,23-,24+,25+,28-/m0/s1

InChI Key

IETDTZKBVWFSKR-JYSHVJSBSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)[C@H]([C@@H]2[C@H](COC2=O)CC3=CC4=C(C=C3)OCO4)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(C2C(COC2=O)CC3=CC4=C(C=C3)OCO4)OC5C(C(C(C(O5)CO)O)O)O

Origin of Product

United States

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